

Application Notes and Protocols: SAR405

Solubility and Preparation for In Vivo Studies

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Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722

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Introduction

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] As a first-in-class, ATP-competitive inhibitor, **SAR405** has demonstrated significant utility in preclinical research, particularly in studies involving autophagy and vesicle trafficking.[1][2][4][5][6] Its ability to prevent autophagosome formation and synergize with mTOR inhibitors has positioned it as a valuable tool in cancer research and beyond.[3][4][7] This document provides detailed application notes on the solubility of **SAR405** and comprehensive protocols for its preparation for in vivo studies, ensuring reliable and reproducible experimental outcomes.

Data Presentation

Quantitative data regarding the solubility and formulation of **SAR405** are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of **SAR405** in Common Solvents

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 27 mg/mL (60.83 mM)[1]	Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] Sonication is recommended to aid dissolution.[3]
Water	< 0.1 mg/mL (insoluble)[1]	SAR405 is practically insoluble in aqueous solutions alone.

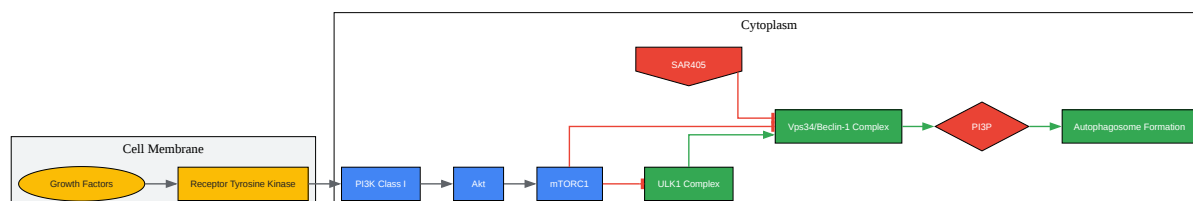
Table 2: Recommended Formulation for In Vivo Studies

Component	Percentage (v/v)	Final Concentration of SAR405	Administration Route
DMSO	10%	≥ 2.5 mg/mL (5.63 mM)[1]	Subcutaneous (s.c.) Injection[2]
PEG300	40%		
Tween-80	5%		
Saline (0.9% NaCl)	45%		

Note: For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[3]

Signaling Pathway

SAR405 selectively inhibits Vps34, a key enzyme in the autophagy pathway. Vps34, in complex with Beclin-1, produces phosphatidylinositol 3-phosphate (PI3P), which is essential for the initiation and maturation of autophagosomes.[8] By inhibiting Vps34, **SAR405** blocks the production of PI3P, thereby preventing the formation of autophagosomes and inhibiting the autophagic process.[3] This action can be synergistic with mTOR inhibitors, which also regulate autophagy.[4][6][7]



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Caption: **SAR405** inhibits Vps34, blocking PI3P production and autophagy.

Experimental Protocols

1. Preparation of **SAR405** Stock Solution (10 mM in DMSO)

Materials:

- **SAR405** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)[3]

Procedure:

- Calculate the required mass of **SAR405** to prepare the desired volume of a 10 mM stock solution. The molecular weight of **SAR405** is 444.5 g/mol .

- Weigh the calculated amount of **SAR405** powder and place it into a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution at -20°C or -80°C for long-term stability.[\[1\]](#)

2. Preparation of **SAR405** Formulation for In Vivo Administration

This protocol is for the preparation of a 1 mL working solution. The final concentration of **SAR405** in this formulation can be up to ≥ 2.5 mg/mL.[\[1\]](#) Adjust the initial concentration of the DMSO stock and volumes accordingly to achieve the desired final dosage.

Materials:

- **SAR405** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile tubes for mixing
- Pipettes

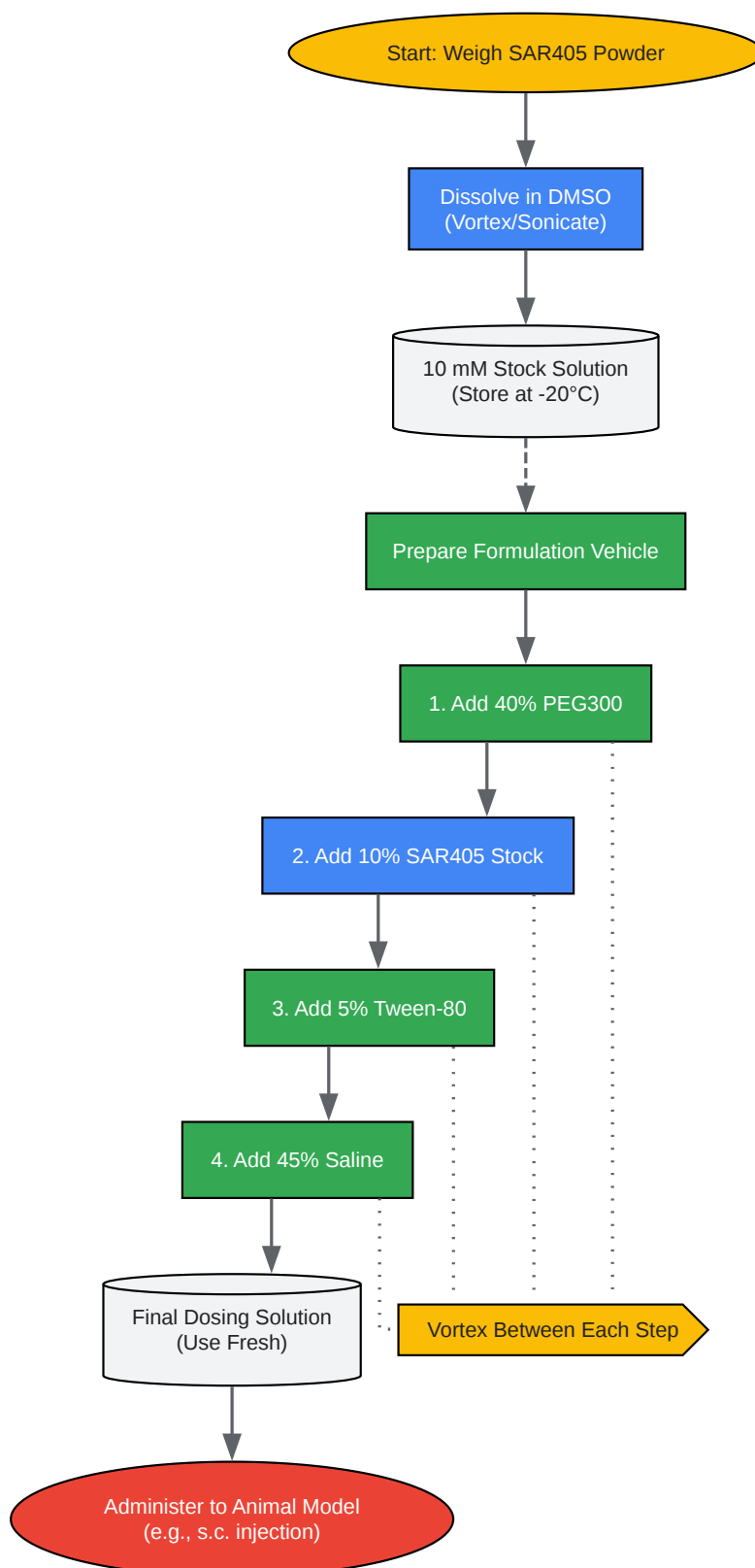
Procedure:

- Step 1: In a sterile tube, add 400 μ L of PEG300.
- Step 2: Add 100 μ L of the **SAR405** stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear. This sequential addition is crucial.[\[1\]](#)[\[3\]](#)

- Step 3: Add 50 μ L of Tween-80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear.
- Step 4: Add 450 μ L of sterile saline to the mixture. Vortex one final time to ensure a homogenous and clear solution.
- Important: It is highly recommended to prepare this working solution fresh on the day of use to ensure its stability and prevent precipitation.^[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]

Experimental Workflow

The following diagram illustrates the logical flow for preparing **SAR405** for in vivo administration.



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